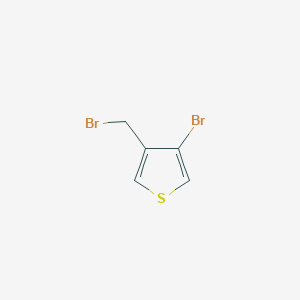

3-Bromo-4-(bromomethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHREWOWCJSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538057 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-80-2 | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40032-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(bromomethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-(bromomethyl)thiophene synthesis and properties

An In-depth Technical Guide to 3-Bromo-4-(bromomethyl)thiophene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal bifunctional building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced methodologies for its synthesis, its distinct physicochemical properties, and its strategic applications, particularly in the construction of complex pharmaceutical and material science scaffolds.

Strategic Importance in Synthesis

This compound (CAS No. 40032-80-2) is a substituted thiophene featuring two distinct and orthogonally reactive bromine functionalities.[1][2] The thiophene core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to act as a bioisostere for a phenyl ring while offering unique electronic properties and metabolic profiles.[3][4] The strategic placement of a stable aryl bromide at the C3 position and a highly reactive benzylic-type bromide on the methyl group at C4 makes this reagent exceptionally valuable. This differential reactivity allows for sequential, site-selective functionalization, enabling the efficient construction of complex molecular architectures.

Synthesis Methodologies: A Two-Step Approach

The most logical and widely employed route to this compound begins with the precursor 3-Bromo-4-methylthiophene. The synthesis is therefore a two-stage process: first, the regioselective bromination of the thiophene ring, followed by the selective bromination of the methyl side chain.

Stage 1: Synthesis of the Precursor, 3-Bromo-4-methylthiophene

The key challenge in this initial stage is achieving the correct regiochemistry. Direct bromination of 3-methylthiophene would yield a mixture of products. Therefore, more controlled methods are preferred. One effective laboratory-scale method involves the polybromination of a suitable thiophene derivative followed by selective de-bromination.[5] A common industrial approach is the electrophilic bromination of 4-methylthiophene using N-bromosuccinimide (NBS) or bromine in an inert solvent.[6] The electron-donating methyl group helps direct the incoming bromine to the adjacent C3 position.[6]

A robust and high-yield method, suitable for larger scales, involves the bromination of 4-methylthiophene in an aqueous sodium acetate solution, which neutralizes the HBr byproduct, followed by a reductive workup with zinc dust in acetic acid to remove any polybrominated species.[5]

Stage 2: Free-Radical Bromination to Yield this compound

With the 3-Bromo-4-methylthiophene precursor in hand, the final step is a selective free-radical bromination of the methyl group. This reaction, a variation of the Wohl-Ziegler bromination, targets the "benzylic" position of the thiophene ring, which is activated for radical abstraction.

The reaction proceeds via a classic radical chain mechanism:

-

Initiation: A radical initiator, such as benzoyl peroxide or AIBN, is decomposed by heat or light to form initial radicals.

-

Propagation: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-Bromo-4-methylthiophene, forming a stabilized thenyl radical and HBr. This radical then reacts with a molecule of N-Bromosuccinimide (NBS) to yield the desired product and a succinimidyl radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine.

Diagram: Synthetic Workflow

Caption: Two-stage synthesis of the target compound.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol is a representative procedure adapted from established methods for benzylic bromination.[7]

Materials:

-

3-Bromo-4-methylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0-1.1 eq), recrystallized

-

Benzoyl peroxide (0.02-0.05 eq), radical initiator

-

Carbon tetrachloride (CCl₄) or Benzene, anhydrous solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The apparatus must be thoroughly dried to prevent hydrolysis of NBS.

-

Charging the Flask: The flask is charged with 3-Bromo-4-methylthiophene and the anhydrous solvent (e.g., CCl₄).

-

Initiation: Benzoyl peroxide is added to the solution.

-

Reaction: The mixture is heated to a vigorous reflux. Once refluxing, NBS is added portion-wise over 20-30 minutes. The reaction is exothermic and may foam; careful addition is crucial.[7]

-

Monitoring: The reaction progress can be monitored by observing the density of the solid in the flask. Succinimide, the byproduct, is denser than NBS and will sink, while NBS tends to float. The reaction is typically complete when all solid has converted to the denser succinimide, usually within 1-3 hours.

-

Workup: The reaction mixture is cooled to room temperature, and then further cooled in an ice bath. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is transferred to a separatory funnel and washed with water and brine to remove any remaining impurities. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[7]

Physicochemical Properties

The properties of the final compound and its key precursor are summarized below. Accurate characterization is essential for its use in subsequent synthetic steps.

| Property | This compound | 3-Bromo-4-methylthiophene |

| CAS Number | 40032-80-2[1] | 30318-99-1 |

| Molecular Formula | C₅H₄Br₂S[1] | C₅H₅BrS |

| Molecular Weight | 255.96 g/mol [1] | 177.06 g/mol |

| Appearance | Colorless to light yellow liquid[6] | Clear colorless to yellow liquid[6] |

| Boiling Point | Not well-documented, estimated >200 °C | 179-183 °C at 770 mmHg |

| Density | Not well-documented | 1.584 g/mL at 25 °C |

| Refractive Index (n20/D) | Not well-documented | 1.579 |

| Storage Conditions | Keep in dark place, sealed in dry, store in freezer, under -20°C[8] | Keep in dark place, sealed in dry, Room Temperature[6] |

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds.

-

The Bromomethyl Group (-CH₂Br): This group behaves like a classic benzylic halide. The C-Br bond is highly susceptible to nucleophilic attack (Sₙ2 reactions) due to the ability of the thiophene ring to stabilize the transition state.[9] This allows for the straightforward introduction of a wide variety of nucleophiles, including azides, cyanides, amines, and alkoxides.[9]

-

The Thiophene-Bromine Bond (C₃-Br): This aryl bromide is significantly less reactive towards nucleophilic substitution. However, it is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings.[1][10] These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Diagram: Differential Reactivity Pathways

Caption: Orthogonal reactivity of the two C-Br bonds.

Key Applications:

-

Pharmaceuticals: This building block is instrumental in synthesizing complex heterocyclic systems. For example, it can be used to construct thieno[3,4-b]pyrazine scaffolds, which are core components of many protein kinase inhibitors investigated for cancer therapy.[11] The thiophene nucleus itself is found in drugs for a vast range of conditions, including anti-inflammatory, anti-cancer, and anti-psychotic agents.[3][4]

-

Materials Science: It serves as a monomer or precursor for the synthesis of oligothiophenes and conjugated polymers. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties.

Safety and Handling

As with most brominated organic compounds and thiophene derivatives, this compound and its precursors must be handled with care.

-

Hazards: These compounds are generally classified as irritants, causing skin, eye, and respiratory system irritation.[6][12] They can be harmful if inhaled, swallowed, or absorbed through the skin.[6]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

-

Handling: Avoid breathing vapors. Wash hands and any exposed skin thoroughly after handling.[13]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere. For long-term stability, it is recommended to store it in a dark, dry, and cold environment, often in a freezer at or below -20°C.[8]

References

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-methylthiophene. Retrieved from [Link]

- Giumanini, A. G., & Lercker, G. (1981). A Simplified Synthesis of 3-Bromoselenophene and Some 3-Bromothiophenes.

-

PubChem. (n.d.). 3-Bromo-4-methylthiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo[b]thiophene.

-

Quinoline. (n.d.). 3-Bromo-4-methylthiophene Supplier & Manufacturer in China. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H4Br2S). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

- Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. PMC - PubMed Central.

-

ResearchGate. (n.d.). Scheme 1 Synthesis of intermediate compound.... Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Organic Chemistry Explained!. (2018, March 16). Radical bromination [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Buy this compound | 40032-80-2 [smolecule.com]

- 2. PubChemLite - this compound (C5H4Br2S) [pubchemlite.lcsb.uni.lu]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 40032-80-2|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-4-(bromomethyl)thiophene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3-Bromo-4-(bromomethyl)thiophene (CAS No: 40032-80-2). As a bifunctional thiophene derivative, this compound presents a unique scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Significance of Substituted Thiophenes in Modern Chemistry

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science.[1][2] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules. Its unique electronic properties and ability to engage in various chemical transformations make it an attractive building block for the design of novel therapeutic agents.[3][4]

Specifically, brominated thiophenes are highly versatile intermediates, with the bromine atoms serving as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[3][4] This allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures. The presence of a bromomethyl group, a reactive benzylic-like halide, further enhances the synthetic utility of the molecule, enabling a range of nucleophilic substitution reactions.

This compound, with its distinct substitution pattern, offers two orthogonal points for chemical modification. This dual reactivity makes it a particularly interesting building block for the synthesis of novel compounds with potential applications in drug discovery and development.[5]

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound is not extensively reported in the literature. However, based on its structure and data from closely related analogs, the following properties can be summarized.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 40032-80-2 | [5] |

| Molecular Formula | C₅H₄Br₂S | [5] |

| Molecular Weight | 255.96 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] (by analogy) |

| Boiling Point | Data not available | Predicted to be higher than 3-bromo-4-methylthiophene (179-183 °C)[7] |

| Melting Point | Data not available | Likely a low-melting solid or liquid at room temperature. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) | (by analogy to similar compounds) |

Synthesis and Characterization

The synthesis of this compound is not widely documented with detailed experimental protocols. However, a logical and commonly employed synthetic strategy involves the free-radical bromination of the methyl group of 3-bromo-4-methylthiophene.

Proposed Synthetic Pathway: Free-Radical Bromination

The most plausible route to this compound is the selective bromination of the "benzylic" methyl group of 3-bromo-4-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[8][9][10][11]

Caption: Proposed synthesis of this compound.

Exemplary Experimental Protocol (Adapted from a similar transformation)

The following protocol is adapted from the synthesis of 3-thenyl bromide (3-(bromomethyl)thiophene) and should be optimized for the specific substrate.[6]

Materials:

-

3-Bromo-4-methylthiophene

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution, saturated

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite or filter aid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-bromo-4-methylthiophene (1.0 eq) in anhydrous carbon tetrachloride.

-

Initiation: Add a catalytic amount of benzoyl peroxide (e.g., 0.02-0.05 eq).

-

Bromination: Heat the mixture to reflux. Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over a period of time. The reaction progress can be monitored by the disappearance of the less dense NBS from the top of the solvent and the appearance of the denser succinimide at the bottom.

-

Workup: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the succinimide.

-

Purification: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the reagent of choice for allylic and benzylic brominations as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[10]

-

Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.[11]

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze NBS.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity, alternative solvents like cyclohexane or acetonitrile may be considered.

Characterization

Due to the lack of publicly available experimental spectra for this compound, the following are predicted and analogous spectral data to aid in its characterization.

¹H NMR (Predicted):

-

The two protons of the bromomethyl group (CH₂Br) would appear as a singlet, likely in the range of δ 4.5-4.8 ppm.

-

The two aromatic protons on the thiophene ring would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm), with a small coupling constant characteristic of thiophene ring protons.

¹³C NMR (Predicted):

-

The carbon of the bromomethyl group would appear in the range of δ 25-35 ppm.

-

The four carbons of the thiophene ring would appear in the aromatic region (δ 110-140 ppm).

IR Spectroscopy (Predicted):

-

C-H stretching of the aromatic ring (~3100 cm⁻¹)

-

C-H stretching of the CH₂ group (~2920 and 2850 cm⁻¹)

-

C=C stretching of the thiophene ring (~1400-1500 cm⁻¹)

-

C-Br stretching (~600-700 cm⁻¹)

Reactivity and Synthetic Applications

This compound possesses two distinct reactive sites, allowing for a range of synthetic transformations.

Reactivity of the Bromomethyl Group

The bromomethyl group is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, including:

-

Ethers: Reaction with alkoxides.

-

Esters: Reaction with carboxylates.

-

Amines: Reaction with primary or secondary amines.

-

Nitriles: Reaction with cyanide salts.

-

Thiols and Thioethers: Reaction with thiolates.

Caption: Nucleophilic substitution at the bromomethyl position.

Reactivity of the Ring Bromine

The bromine atom on the thiophene ring is a versatile handle for various metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, significantly expanding the molecular complexity that can be achieved.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Cross-coupling reactions at the ring bromine position.

Applications in Drug Discovery

While specific applications of this compound in drug discovery are not extensively documented, its potential as a building block is significant. The dual reactivity allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The thiophene core is present in many marketed drugs, and the ability to introduce functionality at two distinct positions makes this compound a valuable tool for structure-activity relationship (SAR) studies.

Potential therapeutic areas where thiophene-based compounds have shown promise include:

-

Oncology

-

Infectious diseases

-

Inflammation

-

Central nervous system disorders

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Always consult the latest Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

This compound is a bifunctional building block with significant potential in organic synthesis, particularly for the development of novel pharmaceutical candidates. While detailed experimental data is currently limited, its logical synthesis via side-chain bromination of 3-bromo-4-methylthiophene and its predictable reactivity at both the bromomethyl and ring bromine positions make it an attractive tool for medicinal chemists. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.

References

-

Campaigne, E., & Tullar, B. F. (1953). 3-THENYL BROMIDE. Organic Syntheses, 33, 96. doi:10.15227/orgsyn.033.0096. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). Molecules, 27(14), 4615. doi:10.3390/molecules27144615. [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10-11), 1-20. [Link]

-

PubChem. (n.d.). 3-Bromo-4-methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of 3-(Bromomethyl)thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

-

Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (2014). ResearchGate. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. [Link]

-

LibreTexts Chemistry. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2021). RSC Medicinal Chemistry, 12(10), 1629-1655. [Link]

-

Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018). Molecules, 23(10), 2465. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2019). Chemistry – A European Journal, 25(18), 4585-4620. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)thiophene. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2021). RSC Medicinal Chemistry, 12(10), 1629-1655. [Link]

-

NIST. (n.d.). Thiophene, 2-bromo-. Retrieved from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2019). Chemistry – A European Journal, 25(18), 4585-4620. [Link]

-

Wikipedia. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Chemsrc. (2025, August 21). 2-Bromo-3-(bromomethyl)thiophene. Retrieved from [Link]

-

Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. (2015). RSC Advances, 5(104), 85375-85381. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. (1956). Bulletin of the Chemical Society of Japan, 29(1), 95-99. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Bromo-4-methylthiophene 95 30318-99-1 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

An In-depth Technical Guide to the Spectral Data of 3-Bromo-4-(bromomethyl)thiophene for Advanced Research Applications

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 3-Bromo-4-(bromomethyl)thiophene, a key intermediate in the synthesis of novel pharmaceuticals and advanced materials. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the compound's spectral characteristics, offering both theoretical grounding and practical, field-proven insights. The structure of this guide is designed to be a self-validating system, where the principles of spectral interpretation are intrinsically linked to the practical aspects of synthesis and characterization.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a bifunctional thiophene derivative that serves as a versatile building block in organic synthesis. The presence of two distinct bromine functionalities—an aryl bromide at the 3-position and a benzylic-like bromide in the 4-position's methyl group—allows for selective and sequential chemical transformations. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, including those with applications in medicinal chemistry and materials science. A thorough understanding of its spectral properties is paramount for confirming its synthesis and for downstream applications where precise structural knowledge is critical.

Synthesis of this compound: A Proposed Protocol

While various methods for the synthesis of brominated thiophenes exist, a reliable route to this compound involves the radical bromination of 3-bromo-4-methylthiophene. This approach is based on well-established chemistry, similar to the synthesis of 3-thenyl bromide.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Bromo-4-methylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-4-methylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for allylic and benzylic positions due to its ability to provide a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.

-

Radical Initiator (BPO or AIBN): The reaction proceeds via a free radical mechanism, which requires an initiator to start the chain reaction.

-

Solvent: A non-polar solvent like carbon tetrachloride is used to dissolve the reactants and facilitate the radical reaction.

-

Purification: Column chromatography is essential to separate the desired product from any unreacted starting material, over-brominated byproducts, and the initiator residues.

Nuclear Magnetic Resonance (NMR) Spectral Data Analysis

The structural elucidation of this compound is definitively achieved through ¹H and ¹³C NMR spectroscopy. The following sections provide a detailed analysis of the expected spectral data, based on established principles and data from analogous compounds.[2][3][4]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic and aliphatic regions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~7.35 | Doublet | 1H | J(H2-H5) ≈ 3.5 Hz |

| H-5 | ~7.15 | Doublet | 1H | J(H5-H2) ≈ 3.5 Hz |

| -CH₂Br | ~4.60 | Singlet | 2H | N/A |

Interpretation and Rationale:

-

Thiophene Ring Protons (H-2 and H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at the 3-position will deshield the adjacent H-2 proton, causing it to resonate at a higher chemical shift compared to the H-5 proton. The coupling constant of approximately 3.5 Hz is characteristic of a four-bond coupling in a thiophene ring.

-

Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the thiophene ring. They are expected to appear as a singlet in the region of 4.60 ppm, as there are no adjacent protons to couple with.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~127.0 |

| C-3 | ~112.0 |

| C-4 | ~140.0 |

| C-5 | ~125.0 |

| -CH₂Br | ~28.0 |

Interpretation and Rationale:

-

C-3 (Carbon Bearing Bromine): The carbon atom directly attached to the bromine (C-3) is expected to be significantly shielded and appear at the lowest chemical shift among the ring carbons, around 112.0 ppm.

-

C-4 (Carbon Bearing Bromomethyl Group): The C-4 carbon, attached to the bromomethyl group, is predicted to be deshielded and resonate at a higher chemical shift, around 140.0 ppm.

-

C-2 and C-5: The remaining two carbons of the thiophene ring, C-2 and C-5, will have chemical shifts influenced by the substituents on the ring.

-

-CH₂Br Carbon: The carbon of the bromomethyl group is expected to appear in the aliphatic region, with a predicted chemical shift of approximately 28.0 ppm.

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the predicted NMR assignments.

Caption: Predicted NMR assignments for this compound.

Experimental Workflow for NMR Data Acquisition

To ensure high-quality and reliable NMR data, the following experimental workflow is recommended.

Caption: Standard workflow for acquiring NMR spectra.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and detailed NMR spectral analysis of this compound. By understanding the predicted ¹H and ¹³C NMR data and the rationale behind these predictions, researchers can confidently synthesize and characterize this important building block. The provided protocols and workflows are designed to ensure scientific integrity and reproducibility, empowering scientists in their pursuit of novel chemical entities with significant potential in drug discovery and materials science.

References

- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Accessed January 17, 2026.

- Sone, T., Takahashi, K., & Fujieda, K. (1975). 13C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572-574.

- Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187-190.

- Organic Syntheses. (1955). 3-Thenyl bromide. Organic Syntheses, 35, 98.

Sources

An In-Depth Technical Guide on the Dual Functionalization of 3-Bromo-4-(bromomethyl)thiophene: A Versatile Scaffold for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities and valuable electronic properties.[1][2][3] Among the vast library of thiophene-based building blocks, 3-Bromo-4-(bromomethyl)thiophene stands out as a particularly versatile reagent. Its two distinct bromine substituents offer a gateway for sequential and regioselective functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the reactivity of this compound, detailing strategies for its dual functionalization and presenting practical insights for its application in research and development.

The Duality of Reactivity: A Tale of Two Bromines

The synthetic utility of this compound is rooted in the differential reactivity of its two bromine atoms. The bromomethyl group, being benzylic-like in nature, is highly susceptible to nucleophilic substitution reactions.[4] In contrast, the bromine atom directly attached to the thiophene ring at the 3-position is vinylic and, therefore, significantly less reactive towards nucleophiles. This inherent disparity allows for a strategic, stepwise approach to molecular elaboration, where the more labile bromomethyl group can be selectively functionalized under milder conditions, leaving the C3-bromo position intact for subsequent transformations, most notably metal-catalyzed cross-coupling reactions.

Figure 1: Differential reactivity of the two bromine substituents in this compound.

Part 1: Harnessing the Power of the Bromomethyl Group

The initial and more facile functionalization of this compound typically occurs at the bromomethyl position. This benzylic-like bromide is a potent electrophile, readily undergoing SN2 reactions with a wide array of nucleophiles.

Nucleophilic Substitution: A Gateway to Diverse Functionality

The introduction of various functional groups can be achieved through nucleophilic displacement of the bromide. This transformation allows for the incorporation of oxygen, nitrogen, sulfur, and carbon-based functionalities.

Table 1: Common Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group |

| Azide | Sodium Azide (NaN3) | Azide (-CH2N3) |

| Amines | Primary/Secondary Amines | Substituted Amine (-CH2NR2) |

| Thiolates | Sodium Thiophenoxide (NaSPh) | Thioether (-CH2SR) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH2CN) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH2OH) |

| Alkoxides | Sodium Methoxide (NaOMe) | Ether (-CH2OR) |

Experimental Protocol: Synthesis of 2-(Azidomethyl)-4-chlorothiophene as a Representative Example

While the following protocol is for a related compound, it provides a solid foundation for the azidation of this compound.[5] The azide functionality is a valuable synthetic handle, enabling further transformations such as "click" chemistry or reduction to a primary amine.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-(azidomethyl)thiophene.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Figure 2: Generalized workflow for the nucleophilic substitution at the bromomethyl position.

Part 2: Activating the Thiophene Core via Cross-Coupling

With the bromomethyl group functionalized, the focus shifts to the less reactive C3-bromo position. This vinylic bromide is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[6][7] This reaction is particularly well-suited for the functionalization of the C3-bromo position of our thiophene scaffold.

Key Advantages of the Suzuki-Miyaura Coupling:

-

Mild reaction conditions

-

High functional group tolerance

-

Commercial availability of a wide range of boronic acids

-

Generally low toxicity of the boron-containing reagents

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a 3-bromothiophene derivative.[8] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

3-Bromo-4-(functionalized-methyl)thiophene (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Round-bottom flask or microwave vial

-

Inert atmosphere (nitrogen or argon)

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a reaction vessel, add the 3-bromo-4-(functionalized-methyl)thiophene, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-aryl-4-(functionalized-methyl)thiophene.

Figure 3: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

This compound is a powerful and versatile building block that offers a reliable platform for the synthesis of a wide array of complex molecules. The orthogonal reactivity of its two bromine substituents allows for a predictable and stepwise functionalization, providing chemists with a strategic advantage in the design and execution of synthetic routes. By leveraging the principles of nucleophilic substitution and metal-catalyzed cross-coupling, researchers can unlock the full potential of this valuable scaffold, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Organic Syntheses. 3-bromothiophene. Organic Syntheses. [Link]

-

PubChem. This compound. PubChem. [Link]

-

PubChem. 3-Bromo-4-methylthiophene. PubChem. [Link]

-

LibreTexts. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. LibreTexts. [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

-

James Cook University. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. James Cook University. [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]

-

National Center for Biotechnology Information. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry. [Link]

-

Organic Syntheses. 3-thenyl bromide. Organic Syntheses. [Link]

-

Royal Society of Chemistry. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Royal Society of Chemistry. [Link]

-

American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. American Chemical Society. [Link]

-

National Center for Biotechnology Information. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Center for Biotechnology Information. [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

-

ResearchGate. Nucleophilic Substitution of Thiophene Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. National Center for Biotechnology Information. [Link]

-

Labinsights. Thiophenes - Heterocyclic Organic Compounds. Labinsights. [Link]

-

Royal Society of Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

-

Royal Society of Chemistry. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Royal Society of Chemistry. [Link]

-

ResearchGate. Structures of important thiophene-based drugs. ResearchGate. [Link]

-

National Center for Biotechnology Information. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. National Center for Biotechnology Information. [Link]

-

ResearchGate. Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate. [Link]

- Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

American Chemical Society. Bioactivation Potential of Thiophene-Containing Drugs. American Chemical Society. [Link]

-

PubChem. 3-(Bromomethyl)thiophene. PubChem. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: Stability and Storage of 3-Bromo-4-(bromomethyl)thiophene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-4-(bromomethyl)thiophene is a pivotal, yet reactive, building block in medicinal chemistry and materials science, valued for its dual functionality that enables sequential, regioselective modifications.[1][2] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment to ensure the integrity and reproducibility of experimental outcomes.

The Duality of Reactivity: Understanding the Core Instability

The chemical structure of this compound presents two distinct reactive sites: the C3-bromine on the aromatic ring and the benzylic-type bromine of the bromomethyl group. The high reactivity of the bromomethyl group is analogous to that of benzyl bromide, where the adjacent thiophene ring stabilizes the transition state during nucleophilic substitution reactions.[3][4] This inherent reactivity, while synthetically advantageous, is also the primary source of its instability. The compound is susceptible to degradation through several pathways, primarily driven by temperature, moisture, and light.

Primary Degradation Pathways

The principal routes of degradation involve the highly labile bromomethyl group.

-

Hydrolysis: Exposure to atmospheric or solvent-trace moisture can lead to SN1 or SN2 type hydrolysis, converting the bromomethyl group into a hydroxymethyl group. This impurity can complicate subsequent reactions and purification steps.

-

Nucleophilic Attack: Being a potent electrophile, the bromomethyl carbon is susceptible to attack by various nucleophiles, including amines, alcohols, and even other molecules of the thiophene itself, potentially leading to oligomerization or polymerization, especially at elevated temperatures.

-

Photolytic Degradation: Like many benzylic halides, the C-Br bond in the bromomethyl group can be susceptible to homolytic cleavage upon exposure to UV light, initiating radical-mediated decomposition or polymerization pathways.

The C3-bromine is significantly more stable, typically requiring metal-catalyzed conditions for reaction, and is not a primary concern under standard storage conditions.[1]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Given its reactivity, stringent storage and handling procedures are non-negotiable for maintaining the purity and efficacy of this compound. The consensus from supplier safety data sheets and empirical laboratory experience points to a multi-faceted approach emphasizing cold, dark, and dry conditions.[5][6]

Quantitative Storage Recommendations

The following table summarizes the optimal and acceptable conditions for storing this reagent. The core principle is to mitigate the energy input (thermal, photolytic) and eliminate potential reactants (moisture, oxygen).

| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |

| Temperature | -20°C or lower (Freezer) [5] | 2-8°C (Refrigerator) | Minimizes thermal degradation, reduces vapor pressure, and slows hydrolysis/polymerization kinetics. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents reaction with atmospheric moisture and oxygen, which can promote oxidative degradation pathways. |

| Light | Amber/Opaque Vial [5] | Stored in a dark location (e.g., inside a cabinet or box). | Prevents photolytic cleavage of the C-Br bond and subsequent radical-initiated decomposition. |

| Container | PTFE-lined cap glass vial | Tightly sealed glass container | Ensures an inert contact surface and a high-integrity seal to prevent moisture ingress. |

| Incompatibilities | Store away from bases, strong reducing agents, and oxidizing agents.[7] | N/A | Avoids accidental, potentially vigorous reactions that can be triggered by these substance classes. |

Standard Operating Workflow for Handling

A systematic workflow ensures that the compound's integrity is maintained from the moment it is received until its final use.

Caption: A logical workflow for handling and storing the reagent.

Causality Behind the Workflow:

-

Equilibration in a Desiccator: Bringing the cold vial to room temperature before opening is critical. Opening a cold vial in ambient air causes immediate condensation of moisture onto the compound, compromising its integrity. A desiccator provides a dry environment for this warming step.

-

Aliquoting: This is arguably the most important step for long-term preservation. Repeated freeze-thaw cycles and opening of a master stock container introduce moisture and air with each use. Preparing single-use or small-volume aliquots under an inert atmosphere ensures the primary stock remains pristine.

-

Inert Atmosphere: The bromomethyl group is sensitive to moisture.[6] Aliquoting under argon or nitrogen displaces air and its associated humidity, directly inhibiting the primary hydrolysis degradation pathway.

Experimental Protocol: Purity Assessment and Stability Testing

This protocol provides a self-validating system to determine the stability of a specific batch of this compound under various storage conditions.

Objective

To quantify the degradation of this compound over time when stored under different temperature and atmospheric conditions.

Methodology: HPLC-UV Purity Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance, volumetric flasks, pipettes

-

Class A glassware

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound (test sample)

Procedure:

-

Time-Zero (T0) Analysis:

-

Immediately upon receiving and processing the compound as per the workflow in Figure 2, prepare a stock solution.

-

Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in acetonitrile to the mark.

-

Create a working solution by diluting this stock 1:10 with acetonitrile.

-

Inject the working solution onto the HPLC system.

-

Chromatographic Conditions (Example):

-

Mobile Phase: 60:40 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

-

Record the peak area of the main compound. This is the T0 purity, which should be normalized to 100%.

-

-

Stability Study Setup:

-

Prepare multiple aliquots (~10-20 mg each) of the compound in amber glass vials with PTFE-lined caps.

-

Divide the aliquots into study groups. A recommended set includes:

-

Group A (Optimal): -20°C, headspace flushed with Argon.

-

Group B (Sub-optimal): 4°C, sealed under ambient air.

-

Group C (Stress Condition): 25°C (Room Temp), sealed under ambient air.

-

-

-

Time-Point Analysis (Tx):

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each study group.

-

Allow the vial to equilibrate to room temperature in a desiccator.

-

Prepare a sample for HPLC analysis using the exact same procedure as the T0 analysis.

-

Analyze the sample and record the peak area of the main compound. Note the appearance and area of any new peaks (impurities).

-

-

Data Analysis:

-

Calculate the percent purity remaining at each time point relative to the T0 peak area.

-

Purity (%) = (Peak Area at Tₓ / Peak Area at T₀) * 100

-

Plot the purity (%) versus time for each storage condition to visualize the degradation kinetics.

-

This self-validating system provides undeniable quantitative data on the compound's stability under your laboratory's specific conditions, enabling informed decisions on shelf-life and experimental planning.

Conclusion

While this compound is an exceptionally useful synthetic intermediate, its high reactivity demands a disciplined and informed approach to its storage and handling. By understanding its primary degradation pathways—hydrolysis and thermal/photolytic decomposition—researchers can implement the protocols outlined in this guide. Storing the compound at or below -20°C under a dry, inert atmosphere and minimizing its exposure to light and moisture are paramount. Implementing a systematic handling workflow, particularly the practice of aliquoting, will safeguard the material's integrity, ensuring the reliability and success of complex synthetic endeavors.

References

-

3-(Bromomethyl)thiophene | C5H5BrS | PubChem. National Center for Biotechnology Information. [Link]

-

A novel method for the bromination of thiophenes | Request PDF. ResearchGate. [Link]

-

Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Journal of Organic Chemistry. [Link]

-

Thienothiophenes. Part 2. Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules. [Link]

-

3-Bromo-4-methylthiophene | C5H5BrS | PubChem. National Center for Biotechnology Information. [Link]

-

3-Bromothiophene - Wikipedia. Wikipedia. [Link]

-

This compound (C5H4Br2S) - PubChemLite. PubChem. [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. [Link]

-

3-Bromothiophene | C4H3BrS | PubChem. National Center for Biotechnology Information. [Link]

-

Thiophene degradation (187 W and 20% duty cycle). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 3-Bromo-4-(bromomethyl)thiophene

Introduction: A Versatile But Demanding Synthetic Building Block

3-Bromo-4-(bromomethyl)thiophene is a disubstituted thiophene derivative that has emerged as a valuable intermediate for researchers in drug discovery and materials science.[1] Its utility lies in the differential reactivity of its two bromine substituents. The bromomethyl group is analogous to a benzylic bromide, making it highly susceptible to nucleophilic substitution (SN2) reactions.[2][3] In contrast, the bromine atom directly attached to the thiophene ring is a classic aryl halide, readily participating in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][4] This orthogonal reactivity allows for the sequential and regioselective introduction of different functionalities, making it a powerful tool for the synthesis of complex molecular architectures.[5]

However, the very features that make this compound synthetically attractive also contribute to its significant handling challenges. It is a potent lachrymator, corrosive, and toxic. This guide provides a comprehensive overview of the essential safety protocols and handling techniques required to work with this compound safely and effectively in a research environment. It is intended to go beyond the standard information presented in a Safety Data Sheet (SDS) by providing context and practical advice rooted in years of laboratory experience.

Comprehensive Hazard Analysis

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling. The compound is classified as acutely toxic and corrosive.[6]

Acute Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[6] Exposure can lead to symptoms of overexposure which may include headache, dizziness, tiredness, nausea, and vomiting.[7]

Corrosivity: The compound causes severe skin burns and serious eye damage.[6] Contact with skin or eyes will result in immediate and potentially severe irritation and tissue damage. As a lachrymator, its vapors are highly irritating to the eyes, causing tearing and discomfort.[8]

Respiratory Irritation: Inhalation of vapors, mists, or fumes can cause significant respiratory irritation.[6][9]

The key takeaway is that all routes of exposure—dermal, ocular, inhalation, and ingestion—must be strictly avoided through the use of appropriate engineering controls and personal protective equipment.

Core Handling Protocol: A Self-Validating System of Safety

Safe handling of this compound requires a multi-layered approach, where each step is designed to minimize the risk of exposure.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood.[7] The fume hood provides critical protection against the inhalation of its toxic and irritating vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling this compound:

-

Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Double-gloving is recommended, especially for prolonged handling. Dispose of contaminated gloves immediately in the appropriate waste container.[10]

-

Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[6]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Step-by-Step Handling Procedure

-

Preparation: Before handling the compound, ensure all necessary equipment, including PPE, spill cleanup materials, and quenching solutions, are readily available.

-

Weighing and Transfer:

-

Always conduct these operations within a chemical fume hood.

-

To minimize the risk of vapor release, it is advisable to cool the sealed bottle of this compound in an ice bath before opening.

-

Use a clean, dry syringe or cannula for transferring the liquid. Avoid pouring directly from the bottle.

-

If weighing is necessary, tare a sealed container, add the liquid via syringe, and then re-weigh the sealed container.

-

-

In Reaction:

-

Add the reagent slowly and carefully to the reaction mixture, especially if the reaction is exothermic.

-

Ensure the reaction vessel is properly vented to a scrubber or bubbler if there is a possibility of gas evolution.

-

-

Post-Reaction Workup:

-

Quench any unreacted reagent carefully with a suitable nucleophile (e.g., a dilute solution of sodium thiosulfate) before proceeding with the workup.

-

Handle all glassware that has been in contact with the compound as contaminated until it has been thoroughly decontaminated.

-

Storage and Stability: Preserving Integrity and Preventing Hazards

Proper storage is critical to maintaining the purity of this compound and preventing the formation of hazardous byproducts.

Storage Conditions:

-

Temperature: Store in a refrigerator at 2-8°C or in a freezer at -20°C.[6][11] The lower temperature helps to minimize decomposition.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Light: The compound is light-sensitive.[6] Store in an amber or opaque container to protect it from light, which can catalyze decomposition.

-

Container: Keep the container tightly sealed to prevent the escape of vapors and the ingress of moisture.[6]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7] Bases can promote elimination or substitution reactions, while oxidizing agents can lead to vigorous and potentially hazardous reactions.

Stability and Decomposition: While specific degradation pathways are not extensively documented, it is known that benzylic halides can be unstable, particularly in the presence of light, heat, or moisture.[8] Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides.[12]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without exposing yourself to vapors.

-

Contain: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste.

Caption: Workflow for responding to a spill of this compound.

Reactivity Profile for the Synthetic Chemist

The synthetic power of this compound lies in the distinct reactivity of its two C-Br bonds.

-

The Bromomethyl Group (at C4): This group behaves like a benzylic halide. The C-Br bond is activated by the adjacent thiophene ring, making it an excellent electrophile for SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides).[3][14] This reaction is typically fast and occurs under mild conditions.

-

The Aryl Bromide (at C3): The bromine atom directly attached to the aromatic ring is much less reactive towards nucleophilic substitution. However, it is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Heck reactions.[1][4] These reactions require a palladium catalyst, a suitable ligand, and a base to proceed.[1][11]

This differential reactivity allows for a stepwise functionalization of the molecule, which is highly desirable in multi-step syntheses.

Caption: Differential reactivity of this compound.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10] Dispose of this material through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[10]

Summary of Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 40032-80-2 | [6] |

| Molecular Formula | C₅H₄Br₂S | [6] |

| Molecular Weight | 255.96 g/mol | [11] |

| Appearance | Liquid | [6] |

| Storage Temperature | 2-8°C or -20°C | [6][11] |

References

- Synquest Labs. 3-Bromo-4-(bromomethyl)

- BLD Pharm. 40032-80-2|this compound.

- Smolecule. Buy this compound | 40032-80-2.

- PubChem. 3-(Bromomethyl)thiophene.

- Apollo Scientific.

- ChemicalBook. 3-[4-(BROMOMETHYL)

- CymitQuimica. 2-Bromo-3-(bromomethyl)

- Fisher Scientific.

- Fisher Scientific.

- MilliporeSigma.

- BenchChem. A Comparative Guide to the Reactivity of 3-(Bromomethyl)selenophene and 3-(Bromomethyl)thiophene.

- Synquest Labs.

- Cayman Chemical. 4-Bromoamphetamine (hydrochloride)

- Guidechem. 3-Bromo-4-methylthiophene 30318-99-1 wiki.

- ChemicalBook.

- Organic Syntheses. 3-THENYL BROMIDE.

- ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.

- PubChem. This compound.

- BenchChem.

- ResearchGate.

- Organic Syntheses. 3-thenyl bromide.

- BenchChem. 3-(Bromomethyl)thiophene | CAS 34846-44-1.

- Impactfactor.

- PubChem. This compound (C5H4Br2S).

- Organic Syntheses. 3-bromothiophene.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiophene, 3-bromo-4-ethoxy-(9CI) () for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 5. 3-(Bromomethyl)thiophene | Sigma-Aldrich [sigmaaldrich.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. cetjournal.it [cetjournal.it]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 3-Bromo-4-(bromomethyl)thiophene

An In-depth Technical Guide to the Theoretical and Synthetic Chemistry of 3-Bromo-4-(bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional heterocyclic compound that has emerged as a strategically important building block in both medicinal chemistry and materials science. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in numerous FDA-approved drugs due to its metabolic stability and ability to engage in key biological interactions.[1][2] The compound's true synthetic power, however, lies in its dual halogenation. The C3-bromo substituent provides a handle for carbon-carbon bond formation via cross-coupling reactions, while the bromomethyl group at the C4 position offers a site for nucleophilic substitution.[3][4] This orthogonal reactivity allows for sequential, regioselective functionalization, making it a versatile precursor for complex molecular architectures.

Theoretical and computational studies are indispensable for unlocking the full potential of such a reactive intermediate. By employing methods like Density Functional Theory (DFT), we can predict the molecule's electronic structure, stability, and reactivity, thereby guiding synthetic strategies and the rational design of novel materials and therapeutic agents.[5][6] This guide provides an in-depth exploration of this compound from a theoretical perspective, grounded in established computational methods and validated by experimental observations for related thiophene systems.

Part 1: Molecular and Electronic Structure: A Computational Analysis

The geometry and electronic landscape of a molecule are foundational to its chemical behavior. For this compound, computational chemistry provides a powerful lens to visualize and quantify these properties.

Optimized Molecular Geometry

The three-dimensional structure of this compound has been optimized using DFT calculations, typically with the B3LYP functional and a 6-31G(d) basis set, a common and reliable method for organic molecules.[7][8] The thiophene ring is essentially planar, a hallmark of its aromaticity. The key structural parameters, including bond lengths and angles, dictate the molecule's steric profile and intramolecular interactions.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value | Causality and Insight |

| Bond Length | C=C (ring) | ~1.37 - 1.42 Å | Reflects the aromatic character, intermediate between a pure single and double bond. |

| Bond Length | C-S | ~1.72 Å | Typical C-S bond length in a thiophene ring. |

| Bond Length | C3-Br | ~1.88 Å | Standard length for a bromine atom attached to an sp²-hybridized carbon. |

| Bond Length | C4-CH₂ | ~1.51 Å | Typical sp²-sp³ carbon-carbon single bond. |